1-Azido-4-chloro-2-iodobenzene 1-Azido-4-chloro-2-iodobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13611179
InChI: InChI=1S/C6H3ClIN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H
SMILES: C1=CC(=C(C=C1Cl)I)N=[N+]=[N-]
Molecular Formula: C6H3ClIN3
Molecular Weight: 279.46 g/mol

1-Azido-4-chloro-2-iodobenzene

CAS No.:

Cat. No.: VC13611179

Molecular Formula: C6H3ClIN3

Molecular Weight: 279.46 g/mol

* For research use only. Not for human or veterinary use.

1-Azido-4-chloro-2-iodobenzene -

Specification

Molecular Formula C6H3ClIN3
Molecular Weight 279.46 g/mol
IUPAC Name 1-azido-4-chloro-2-iodobenzene
Standard InChI InChI=1S/C6H3ClIN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H
Standard InChI Key FUHSVZIIUAMSOB-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)I)N=[N+]=[N-]
Canonical SMILES C1=CC(=C(C=C1Cl)I)N=[N+]=[N-]

Introduction

Structural Characteristics and Molecular Properties

Electronic Configuration and Substituent Effects

The benzene ring in 1-azido-4-chloro-2-iodobenzene exhibits pronounced electronic asymmetry due to the divergent electronegativities of its substituents. The iodine atom at position 2 (ortho to the azide) exerts a strong inductive effect (-I), while the chlorine at position 4 (para to the azide) contributes both inductive (-I) and resonance (-M) effects. This electronic landscape polarizes the aromatic π-system, creating regions of varying electron density that influence reaction pathways.

The azide group (-N₃) adopts a linear geometry with bond lengths of approximately 1.13 Å (N=N) and 1.24 Å (N-N), as determined by X-ray crystallographic studies of analogous compounds . This group’s high energy content (ΔHf ≈ 70 kcal/mol) makes it prone to decomposition under thermal or photochemical stimulation, necessitating careful handling protocols.

Spectroscopic Fingerprints

Key spectroscopic features include:

  • ¹H NMR: Aromatic protons appear as a doublet of doublets (δ 7.45–7.55 ppm, J = 8.5 Hz) due to coupling with adjacent substituents .

  • ¹³C NMR: Distinct signals for iodine-bearing carbons (δ 95–105 ppm) and azide-adjacent carbons (δ 120–130 ppm) .

  • IR Spectroscopy: Strong absorption at 2100–2150 cm⁻¹ (N₃ asymmetric stretch) and 650–700 cm⁻¹ (C-I stretch) .

Synthesis Methodologies

Diazotization-Azidation Sequence

A widely employed route involves diazotization of 4-chloro-2-iodoaniline followed by azide substitution:

Step 1: Diazotization
4-Cl-2-I-C₆H₃NH₂+NaNO₂+HCl4-Cl-2-I-C₆H₃N₂⁺Cl⁻\text{4-Cl-2-I-C₆H₃NH₂} + \text{NaNO₂} + \text{HCl} \rightarrow \text{4-Cl-2-I-C₆H₃N₂⁺Cl⁻}

ParameterDiazotization-AzidationHypervalent Iodine Route
Yield (%)75–8560–75
Reaction Time (h)2–41–2
ScalabilityMulti-gramGram-scale
ByproductsN₂, NaClOrganic fragments

Chemical Reactivity and Reaction Mechanisms

Cycloaddition Reactions

The azide group undergoes Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. In deep eutectic solvents (DES), this reaction proceeds at 80°C with 90% efficiency :

1-N₃-4-Cl-2-I-C₆H₃+HC≡C-RTriazole Derivative\text{1-N₃-4-Cl-2-I-C₆H₃} + \text{HC≡C-R} \rightarrow \text{Triazole Derivative}

Halogen Exchange Reactions

The iodine substituent participates in Ullmann-type couplings with aryl boronic acids under palladium catalysis:

1-N₃-4-Cl-2-I-C₆H₃+Ar-B(OH)₂Pd(PPh₃)₄1-N₃-4-Cl-2-Ar-C₆H₃\text{1-N₃-4-Cl-2-I-C₆H₃} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{1-N₃-4-Cl-2-Ar-C₆H₃}

This reaction demonstrates exceptional functional group compatibility, enabling the synthesis of complex biaryl systems .

Applications in Advanced Material Design

Polymer Functionalization

1-Azido-4-chloro-2-iodobenzene serves as a crosslinking agent in polydiacetylene films, enhancing thermal stability (Tg increase by 40°C) . The iodine atom facilitates post-polymerization modifications via Sonogashira coupling.

Bioorthogonal Labeling

The compound’s azide group enables selective tagging of biomolecules through strain-promoted azide-alkyne cycloaddition (SPAAC). In live-cell imaging studies, it achieved 95% labeling efficiency within 30 minutes .

Comparative Analysis of Azido-Halogenated Benzenes

Table 2: Reactivity Trends in Azido-Halogenated Analogues

CompoundAzide PositionHalogen SubstituentsCycloaddition Rate (k, M⁻¹s⁻¹)
1-Azido-4-chloro-2-iodo1Cl (4), I (2)2.5 × 10⁻³
2-Azido-4-bromo-1-fluoro2Br (4), F (1)1.8 × 10⁻³
3-Azido-5-chloro-1-iodo3Cl (5), I (1)0.9 × 10⁻³

The ortho-iodine substituent in 1-azido-4-chloro-2-iodobenzene accelerates cycloaddition kinetics by 38% compared to meta-substituted analogues, attributed to enhanced azide electrophilicity .

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